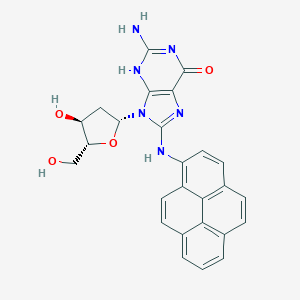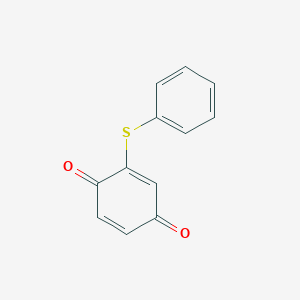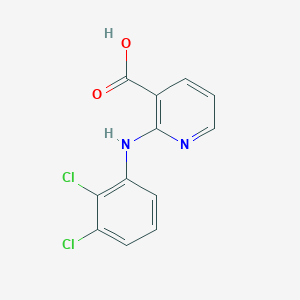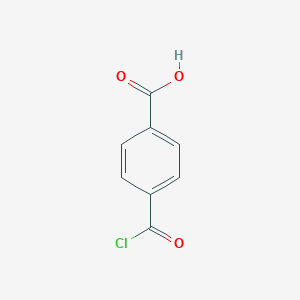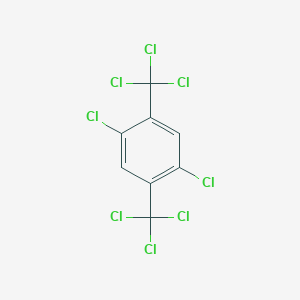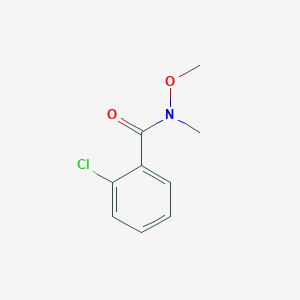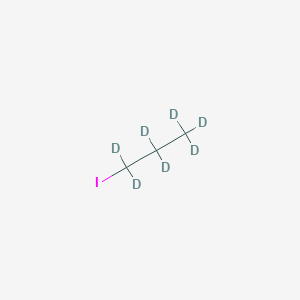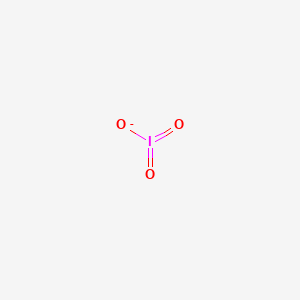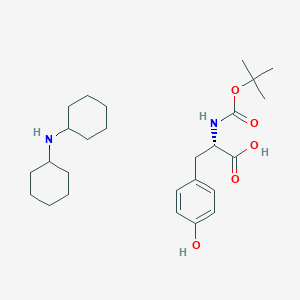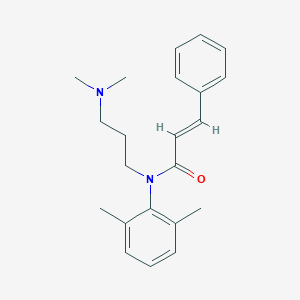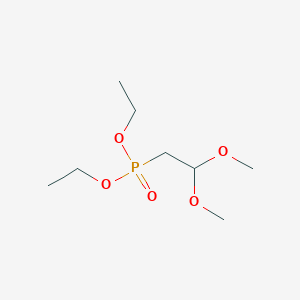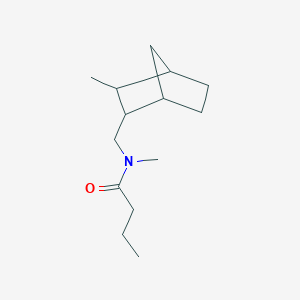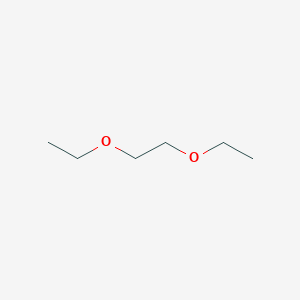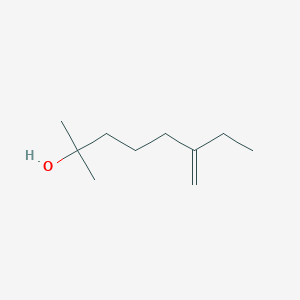![molecular formula C10H16 B108330 Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- CAS No. 16022-04-1](/img/structure/B108330.png)
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is a chemical compound that has been the focus of scientific research in recent years. This compound has several potential applications in the field of medicine, particularly in the development of new drugs. In
Applications De Recherche Scientifique
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and asthma. It has also been studied for its potential as an analgesic and as a treatment for depression.
Mécanisme D'action
The mechanism of action of Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It may also have an effect on the immune system by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and asthma. It may also have a role in the treatment of depression, as it has been shown to increase levels of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- in lab experiments is its potential as a new drug candidate. It has shown promising results in animal models and may be a useful tool for developing new treatments for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-. One area of interest is in further understanding its mechanism of action and how it interacts with different neurotransmitters and immune cells. This could lead to the development of more targeted therapies. Another area of interest is in exploring its potential as an analgesic and in the treatment of depression. Finally, more research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-2-butene with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form the desired compound. Other methods include the use of Grignard reagents or the Diels-Alder reaction.
Propriétés
Numéro CAS |
16022-04-1 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
6,6-dimethyl-3-methylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 |
Clé InChI |
AKTVSHXUPUGPRY-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1CC(=C)C2)C |
SMILES canonique |
CC1(C2CC1CC(=C)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



